4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile
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Overview
Description
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial and scientific applications. This compound is particularly notable for its role as a photoinitiator, which makes it valuable in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile typically involves the reaction of trichloromethyl triazine with benzonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine derivatives with reduced trichloromethyl groups.
Scientific Research Applications
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers under UV or visible light.
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of advanced materials, coatings, and adhesives due to its photoinitiating properties.
Mechanism of Action
The mechanism by which 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile exerts its effects involves the generation of reactive intermediates upon exposure to light. These intermediates initiate polymerization reactions by creating free radicals or cations, which then propagate the polymer chain. The molecular targets and pathways involved in these processes are primarily related to the interaction of the compound with light and the subsequent formation of reactive species.
Comparison with Similar Compounds
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile can be compared with other triazine derivatives, such as:
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
These compounds share similar structural features but differ in their specific functional groups and applications. The unique aspect of this compound lies in its combination of trichloromethyl groups and benzonitrile moiety, which imparts distinct photoinitiating properties.
Properties
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6N4/c13-11(14,15)9-20-8(21-10(22-9)12(16,17)18)7-3-1-6(5-19)2-4-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUZCQUVMUZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593097 |
Source
|
Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148527-57-5 |
Source
|
Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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